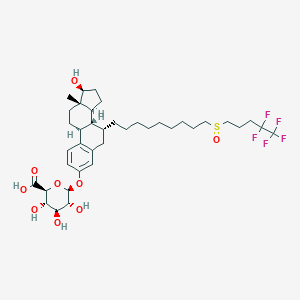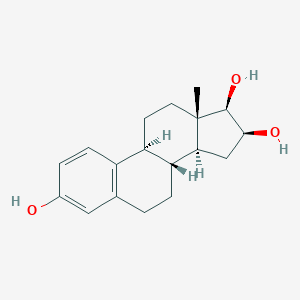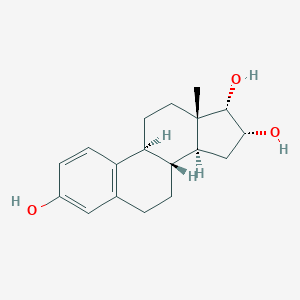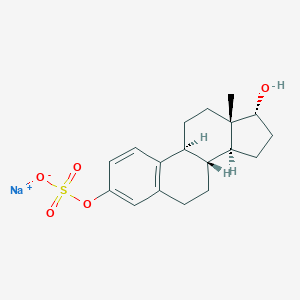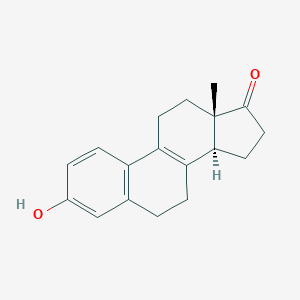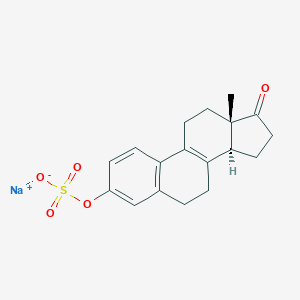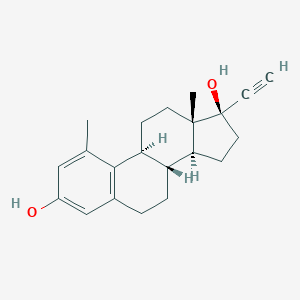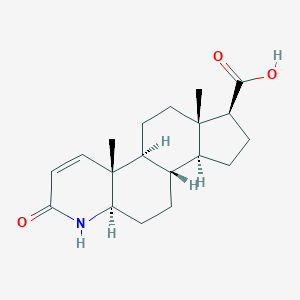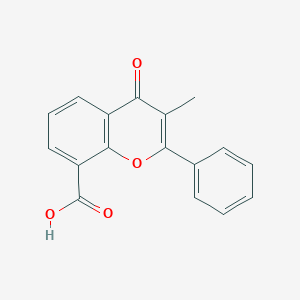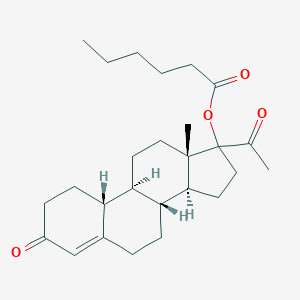
Gestonorone caproate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gestonorone caproate is synthesized through the esterification of gestronol (17α-hydroxy-19-norprogesterone) with caproic acid (hexanoic acid). The reaction typically involves the use of an acid catalyst to facilitate the esterification process .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The esterification reaction is conducted in large reactors, and the product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Gestonorone caproate undergoes several types of chemical reactions, including:
Reduction: Reduction at the C5, C3, and C20 positions.
Hydrolysis: Hydrolysis of the ester bond to yield gestronol and caproic acid.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Scientific Research Applications
Gestonorone caproate has several scientific research applications:
Medicine: It is used in the treatment of benign prostatic hypertrophy and endometrial cancer.
Biology: Research on its effects on hormone receptors and its role as a progestogen.
Chemistry: Studies on its synthesis, stability, and reactivity.
Industry: Its use in the formulation of pharmaceutical products.
Mechanism of Action
Gestonorone caproate acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It binds to the progesterone receptor, mimicking the effects of natural progesterone. This binding leads to the modulation of gene expression and subsequent physiological effects, such as the inhibition of gonadotropin secretion .
Comparison with Similar Compounds
Similar Compounds
Gestronol: The parent compound of gestonorone caproate, with similar progestogenic activity.
Norethisterone: Another synthetic progestogen with different pharmacokinetic properties.
Medroxyprogesterone acetate: A widely used progestogen with distinct clinical applications.
Uniqueness
This compound is unique due to its specific esterification with caproic acid, which enhances its pharmacokinetic properties, such as prolonged duration of action and improved bioavailability when administered intramuscularly .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURCMZMFZXXQDJ-UKNJCJGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871837 | |
| Record name | Gestonorone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253-28-7 | |
| Record name | Gestonorone caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gestonorone caproate [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gestonorone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14677 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gestonorone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gestonorone caproate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GESTONORONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38E620NS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does gestonorone caproate influence the levels of luteinizing hormone (LH) in the body?
A2: [] Yes, research indicates that treatment with this compound can suppress plasma LH and serum LH levels. This effect is also observed with another antiandrogen, cyproterone acetate. []
Q2: What is the impact of this compound on the mammary gland development in fetuses?
A3: [] Studies on mice have shown that administering this compound during the initial differentiation of mammary gland rudiments in fetuses can lead to the feminization of some mammary rudiments in male fetuses. [] The exact mechanisms behind this are still under investigation, but androgenic, antiandrogenic, or antigonadotropic effects of the progestogen are considered as possibilities.
Q3: Has this compound demonstrated any clinical efficacy in treating BPH?
A4: [, ] Yes, several studies have explored the use of this compound in managing BPH. Clinical results suggest that it can bring about both subjective and objective improvements in patients, with some studies reporting a reduction in residual urine volume and improvement in uroflowmetry. [] Additionally, cystoscopic examinations after treatment have suggested a reduction in urethral lumen occlusion in a significant proportion of patients. []
Q4: Are there any histological changes observed in endometrial carcinoma after treatment with this compound?
A6: [] Yes, studies involving pre-hysterectomy administration of this compound in patients with stage I endometrial carcinoma have revealed notable histological changes. The treatment generally led to tumor regression and increased differentiation, particularly in tumors that initially exhibited some degree of differentiation. []
Q5: What are some of the limitations of using this compound?
A7: [] Despite its potential benefits, this compound use comes with certain limitations. A significant concern is the potential for side effects, especially those related to sexual function. Progestational agents like this compound can interfere with the pituitary-gonadal axis, leading to sexual dysfunction in some patients. [] Another point to note is the potential for prostate cancer to co-exist with BPH, which necessitates careful diagnosis and monitoring as antiandrogen therapy might mask or influence the progression of prostate cancer. []
Q6: How does the duration of this compound treatment affect its efficacy in reducing prostate size?
A8: [] Studies using transrectal ultrasonography to monitor prostatic weight in patients undergoing this compound treatment for BPH have provided insights into the impact of treatment duration. The findings suggest that while discontinuation of treatment often leads to prostate re-enlargement, continuous administration might not always guarantee a consistent reduction in size. [] While some cases show continued size reduction with prolonged treatment, others demonstrate an initial rapid decrease followed by stabilization or even gradual re-enlargement despite continued therapy. []
Q7: Has research identified any specific genes associated with the risk of developing BPH that could be potential targets for this compound?
A9: [] Yes, a genome-wide association study (GWAS) has identified a potential link between a variant in the progesterone receptor (PGR) gene and BPH risk. [] This finding is particularly relevant as this compound is a PGR agonist and its mechanism of action involves interacting with the progesterone receptor. [] This discovery highlights the potential of using genetic information to identify individuals who might benefit most from this compound treatment.
Q8: Have there been any observations of specific cell types within prostatic tissue following this compound treatment?
A10: [] Yes, during electron microscopic studies on the effects of this compound on benign prostatic hyperplasia, researchers have observed the presence of endocrine or argyrophil cells in prostatic adenoma tissue. [] While the significance of this finding is not fully understood, it suggests that this compound might influence the cellular composition of prostatic tissue, potentially contributing to its therapeutic effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


